![molecular formula C17H22N2O2S B1431843 Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate CAS No. 1191901-07-1](/img/structure/B1431843.png)
Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate
説明
Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H22N2O2S and its molecular weight is 318.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate is a chemical compound that has been identified as an intermediate in the synthesis of Brexpiprazole , an antipsychotic medication . The primary targets of this compound are likely to be similar to those of Brexpiprazole, which works by changing the actions of chemicals in the brain .
Mode of Action
Given its role as an intermediate in the synthesis of brexpiprazole , it can be inferred that it may interact with its targets in a similar manner. Brexpiprazole acts by modulating the activity of certain neurotransmitters in the brain .
Biochemical Pathways
As an intermediate in the synthesis of brexpiprazole , it is likely involved in the modulation of neurotransmitter pathways, particularly those involving dopamine and serotonin .
Pharmacokinetics
As an intermediate in the synthesis of brexpiprazole , its bioavailability and pharmacokinetic properties would be critical to the overall efficacy of the final drug product.
Result of Action
As an intermediate in the synthesis of brexpiprazole , its action would contribute to the overall therapeutic effects of the final drug product, which include modulation of neurotransmitter activity and alleviation of symptoms in conditions such as schizophrenia and depression .
Action Environment
For instance, it is recommended to be stored at a temperature of 28°C .
生化学分析
Biochemical Properties
Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with liver microsomal enzymes, leading to the formation of reactive intermediates . These interactions are crucial for understanding the compound’s metabolic pathways and potential therapeutic effects. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of this compound on cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, potentially leading to changes in gene expression . Additionally, its impact on cellular metabolism includes alterations in metabolic flux and metabolite levels, which can affect overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding often involves interactions with active sites or allosteric sites on enzymes, resulting in changes in their activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation, leading to the formation of metabolites with different biochemical properties . These temporal changes are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Threshold effects are often observed, where a certain dosage is required to achieve a significant biological response. Understanding these dosage effects is essential for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as liver microsomal enzymes, leading to the formation of reactive metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications. The compound’s effects on metabolic flux and metabolite levels can provide insights into its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important for its biological activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are essential for understanding the compound’s pharmacodynamics and potential therapeutic effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
tert-butyl 4-(1-benzothiophen-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-17(2,3)21-16(20)19-10-8-18(9-11-19)14-5-4-6-15-13(14)7-12-22-15/h4-7,12H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKKZUUXAAEVRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=CSC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride](/img/structure/B1431762.png)
![1-Methyl-1-[3-(methylsulfanyl)phenyl]thiourea](/img/structure/B1431764.png)
![N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide](/img/structure/B1431767.png)
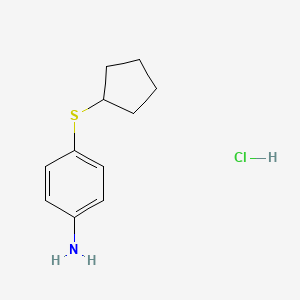

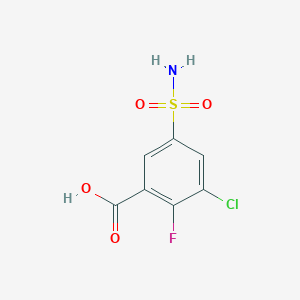

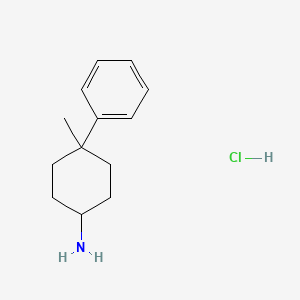
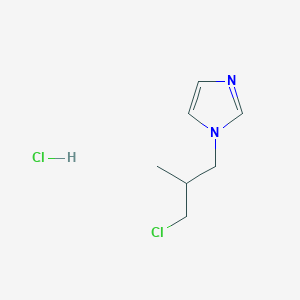
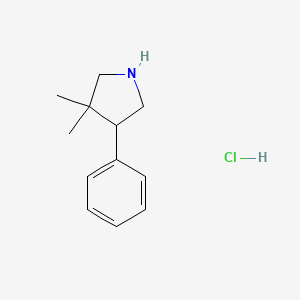
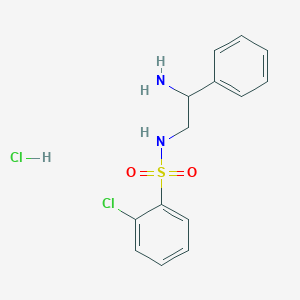
![2-[4-(4-Methylphenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1431778.png)
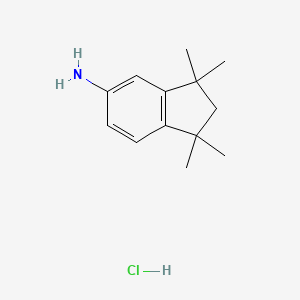
![1-[2-(2-chlorophenoxy)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B1431780.png)
